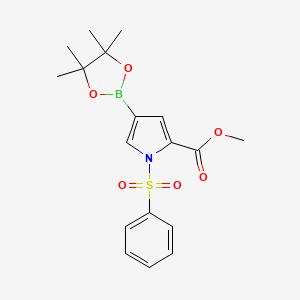
Methyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a pyrrole ring, a phenylsulfonyl group, and a boron-containing dioxaborolane moiety.
- The compound’s chemical formula is C18H25BN2O5S, and its molecular weight is approximately 394.4 g/mol.
Methyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H21BN2O4S with a molecular weight of 384.26 g/mol. The structure features a pyrrole ring substituted with a phenylsulfonyl group and a dioxaborolane moiety.
Antimicrobial Activity
Research indicates that compounds containing the pyrrole structure exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a related study demonstrated that similar pyrrole derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria .
Anticancer Properties
The phenylsulfonyl group is known to enhance the anticancer activity of compounds by inhibiting specific enzymes involved in tumor growth. In particular, studies have shown that methyl pyrrole derivatives can induce apoptosis in cancer cells. For example, one study reported that a structurally similar compound significantly reduced cell viability in breast cancer cell lines through caspase activation pathways .
The proposed mechanism for the biological activity includes:
- Enzyme Inhibition : The phenylsulfonyl moiety may act as a reversible inhibitor for proteases involved in cancer progression.
- Cell Cycle Arrest : Compounds similar to methyl pyrrole derivatives have been shown to induce G1 phase arrest in the cell cycle of cancer cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrrole derivatives, this compound demonstrated an MIC of 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent in therapeutic applications .
Case Study 2: Anticancer Activity
A study focused on the anticancer effects of this compound revealed that it inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Data Tables
| Activity | Tested Compound | IC50/MIC Values |
|---|---|---|
| Antimicrobial | This compound | MIC: 10 µg/mL |
| Anticancer (MCF-7 Cells) | This compound | IC50: 15 µM |
Properties
Molecular Formula |
C18H22BNO6S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H22BNO6S/c1-17(2)18(3,4)26-19(25-17)13-11-15(16(21)24-5)20(12-13)27(22,23)14-9-7-6-8-10-14/h6-12H,1-5H3 |
InChI Key |
IQUMNUKGTVRNHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















